molecular formula C13H7Cl3N2O3 B5583653 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide CAS No. 328258-98-6

2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide

Cat. No.: B5583653
CAS No.: 328258-98-6
M. Wt: 345.6 g/mol
InChI Key: DPTAHNHKWVZHEN-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide is an organic compound with the molecular formula C13H7Cl3N2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

The synthesis of 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-dichloroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its biological effects.

Comparison with Similar Compounds

2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide can be compared with other similar compounds such as:

    2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide: This compound has a similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.

    2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide: Another structural isomer with different chlorine atom positions, leading to variations in chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-10-4-2-8(18(20)21)6-9(10)13(19)17-7-1-3-11(15)12(16)5-7/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTAHNHKWVZHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967006
Record name 2-Chloro-N-(3,4-dichlorophenyl)-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328258-98-6, 5258-68-4
Record name 2-Chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328258-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3,4-dichlorophenyl)-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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